
2-Undecanoylpyridine
Overview
Description
2-Undecanoylpyridine is a chemical compound that belongs to the family of pyridine derivatives. It is characterized by a pyridine ring substituted with an undecanoic acid chain. This compound is a yellowish liquid with a strong odor and is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Undecanoylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanopyridine with 1-bromodecane. This reaction typically requires a base such as potassium carbonate and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Undecanoylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-Undecanoylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Undecanoylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Decanoylpyridine: Similar structure but with a shorter alkyl chain.
2-Dodecanoylpyridine: Similar structure but with a longer alkyl chain.
2-Hexanoylpyridine: Similar structure but with a much shorter alkyl chain.
Uniqueness: 2-Undecanoylpyridine is unique due to its specific alkyl chain length, which can influence its physical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-Undecanoylpyridine, a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antiproliferative properties, antimicrobial activity, and mechanisms of action based on various research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an undecanoic acid moiety. This structure is significant as it influences the compound's interaction with biological systems. The presence of the long aliphatic chain (undecanoic) is hypothesized to enhance lipid solubility, potentially affecting its bioactivity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation through several pathways:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in the G1 phase in certain cancer cell lines, leading to reduced cell division.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, which are critical for eliminating cancerous cells. This is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | G1 phase arrest, apoptosis |
HCT-116 | 10.5 | Apoptosis induction |
HepG2 | 12.3 | Cell cycle modulation |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the undecanoic acid moiety may facilitate membrane insertion, leading to disruption and increased permeability.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways, contributing to its antiproliferative and antimicrobial effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to this compound can lead to elevated levels of ROS, which can trigger oxidative stress in cells, further promoting apoptosis in cancer cells.
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity when used in conjunction with established drugs like doxorubicin, suggesting a potential role as an adjuvant therapy.
Properties
IUPAC Name |
1-pyridin-2-ylundecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-3-4-5-6-7-8-9-13-16(18)15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZBLPRJWQVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599582 | |
Record name | 1-(Pyridin-2-yl)undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134319-42-9 | |
Record name | 1-(Pyridin-2-yl)undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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